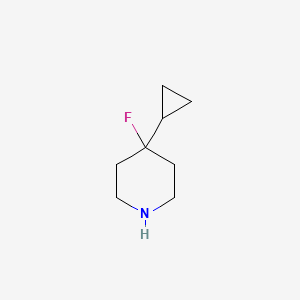

4-Cyclopropyl-4-fluoropiperidine

Beschreibung

4-Cyclopropyl-4-fluoropiperidine is a substituted piperidine derivative featuring a cyclopropyl group and a fluorine atom at the 4-position of the piperidine ring. Its molecular formula is C8H14FN, with a molecular weight of 143.21 g/mol. Piperidine derivatives are pivotal in medicinal chemistry due to their versatility as scaffolds for drug discovery. The cyclopropyl group introduces steric bulk and conformational rigidity, while the fluorine atom enhances metabolic stability and modulates electronic properties.

Eigenschaften

Molekularformel |

C8H14FN |

|---|---|

Molekulargewicht |

143.20 g/mol |

IUPAC-Name |

4-cyclopropyl-4-fluoropiperidine |

InChI |

InChI=1S/C8H14FN/c9-8(7-1-2-7)3-5-10-6-4-8/h7,10H,1-6H2 |

InChI-Schlüssel |

CKVVJEYHFYGYOE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2(CCNCC2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4-fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the catalytic dearomatization-hydrogenation sequence, where fluoro-pyridine precursors undergo a series of reactions to yield substituted fluorinated piperidines . The reaction conditions often include the use of catalysts and specific solvents to achieve high diastereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of these methods ensures the availability of the compound for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopropyl-4-fluoropiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Cyclopropyl-4-fluoropiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Fluorinated piperidines are explored for their potential as drug candidates due to their enhanced pharmacokinetic properties.

Industry: The compound is used in the development of new materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-4-fluoropiperidine involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways involving charge-dipole interactions, hyperconjugation, and steric repulsion .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The fluorine atom directly on the piperidine ring increases electronegativity. 4-(4-Fluorophenyl)piperidine : The fluorophenyl group adds aromaticity and lipophilicity, favoring interactions with hydrophobic protein pockets. 4-Fluoro-4-piperidinecarboxylic Acid HCl : The carboxylic acid group introduces polarity and acidity, making it suitable for salt formation and improving aqueous solubility.

Electronic and Steric Properties: Cyclopropyl substituents (as in the target compound) create a rigid, non-planar structure, which may reduce metabolic oxidation compared to phenyl-substituted analogs . Fluorine in the 4-position (target) vs. on a phenyl ring (4-(4-Fluorophenyl)piperidine) alters electron-withdrawing effects, impacting binding affinity to targets like dopamine or serotonin receptors .

Applications :

- Piperidine derivatives with aromatic substituents (e.g., 4-(4-Fluorophenyl)piperidine) are common in antipsychotics due to their affinity for CNS receptors .

- The target compound’s cyclopropyl group may confer stability against cytochrome P450 enzymes, extending half-life in vivo (hypothesized).

Research Findings and Trends

- Synthetic Utility : Piperidine derivatives with fluorine and cyclopropyl groups are prioritized in fragment-based drug discovery for optimizing pharmacokinetic profiles .

- Biological Activity: Fluorinated piperidines exhibit enhanced blood-brain barrier penetration compared to non-fluorinated analogs, as seen in 4-(4-Fluorophenyl)piperidine derivatives .

- Purity Considerations : High-purity compounds like 4-Fluoro-4-piperidinecarboxylic Acid HCl (95%) are critical for reproducible biological assays .

Biologische Aktivität

4-Cyclopropyl-4-fluoropiperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's structural features suggest various biological activities, particularly in the modulation of neurotransmitter systems and as a potential therapeutic agent in various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFN

- Molecular Weight : Approximately 155.19 g/mol

This compound features a cyclopropyl group and a fluorine atom attached to the piperidine ring, which may influence its pharmacokinetic and pharmacodynamic properties.

Pharmacological Effects

- PDE5 Inhibition : Preliminary studies indicate that compounds with similar structural motifs can act as inhibitors of phosphodiesterase 5 (PDE5), an enzyme implicated in various physiological processes including vasodilation and neuroprotection. PDE5 inhibitors are also being researched for their potential roles in treating erectile dysfunction and pulmonary hypertension .

- Orexin Receptor Modulation : Research into related piperidine derivatives has shown that modulation of the orexin system can affect behaviors such as alcohol preference and sleep disorders. Compounds targeting orexin receptors may have therapeutic implications for conditions like obesity and drug dependency .

- Antioxidant Activity : Some studies have highlighted the antioxidant properties of similar piperidine derivatives, suggesting that this compound may exhibit protective effects against oxidative stress, which is relevant in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. A comparative analysis with other fluorinated piperidine derivatives reveals that:

- The presence of the cyclopropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

- The fluorine atom at the 4-position may modulate receptor binding affinities and metabolic stability.

Table 1: Comparison of Biological Activities of Fluorinated Piperidines

| Compound | PDE5 Inhibition (%) | Orexin Receptor Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| N-Fluoropiperidine | 90.3 | Moderate | High |

| 4,4-Difluoro-piperidine | 84.2 | High | Moderate |

Note: TBD = To Be Determined based on further studies.

Case Studies

Recent research has focused on the synthesis and evaluation of various piperidine derivatives, including this compound, to assess their potential as therapeutic agents:

- Study A : Investigated the impact of fluorinated piperidines on PDE5 activity, revealing promising inhibition rates that warrant further exploration into their use as cardiovascular therapeutics .

- Study B : Examined the effects on orexin receptor antagonism, suggesting potential applications in managing sleep disorders and obesity .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 4-Cyclopropyl-4-fluoropiperidine, and how do reaction conditions influence yield and purity?

- Answer: Common routes include nucleophilic fluorination of piperidine precursors or cyclopropane ring formation via transition metal-catalyzed cycloaddition. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact stereochemical outcomes. For example, anhydrous conditions are essential to avoid hydrolysis in fluorination steps, as noted in piperidine derivative syntheses . Yield optimization often requires iterative adjustments to stoichiometry and purification protocols (e.g., column chromatography or recrystallization).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is pivotal for structural elucidation. Fluorine chemical shifts (δ ~ -200 to -250 ppm in ¹⁹F NMR) help confirm fluoropiperidine formation. X-ray crystallography resolves stereochemistry, particularly cyclopropane ring conformation. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like C-F stretches (~1100 cm⁻¹). Cross-referencing data with computational simulations (e.g., DFT) enhances accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or dermal exposure. Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation. Waste disposal must comply with hazardous chemical guidelines, including neutralization before disposal .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives across studies?

- Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurity profiles. Systematic replication under controlled parameters (e.g., pH, temperature) and orthogonal assays (e.g., enzymatic vs. cellular) can clarify bioactivity. Meta-analyses of structural analogs (e.g., halogenated piperidines) may identify trends in structure-activity relationships (SAR) .

Q. What computational strategies optimize the design of this compound-based ligands for receptor targets?

- Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like dopamine or serotonin transporters. Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization. Machine learning models trained on existing SAR datasets can prioritize substituents for synthesis .

Q. What methodologies improve enantiomeric purity during the synthesis of this compound?

- Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium with BINAP ligands) enforce stereocontrol. Dynamic kinetic resolution (DKR) or enzymatic resolution (e.g., lipases) separates enantiomers post-synthesis. Chiral HPLC or SFC (supercritical fluid chromatography) validates purity ≥99% .

Q. How can reaction by-products in fluorination steps be minimized?

- Answer: Use fluorinating agents (e.g., DAST or Deoxo-Fluor) with strict temperature control (-20°C to 0°C) to suppress side reactions like elimination. In situ monitoring (e.g., TLC or inline IR) detects intermediates early. Solvent selection (e.g., dichloromethane over DMF) reduces polar by-product formation .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies of this compound?

- Answer: Non-linear regression models (e.g., Hill equation) calculate EC₅₀/IC₅₀ values. Outlier detection (Grubbs’ test) and ANOVA assess reproducibility across biological replicates. Bayesian meta-analysis integrates conflicting datasets to estimate consensus bioactivity profiles .

Q. How should researchers validate conflicting reports on the metabolic stability of this compound?

- Answer: Conduct in vitro microsomal assays (human liver microsomes) under standardized conditions (e.g., NADPH concentration, incubation time). Compare results with in silico predictions (e.g., CYP450 inhibition via StarDrop). Cross-validate with in vivo pharmacokinetic studies in rodent models .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.